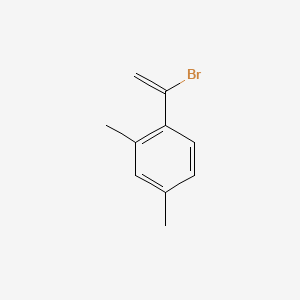
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid is a chiral compound that features a thiazole ring substituted with a bromine atom and a Boc-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a brominated precursor and a thiourea derivative.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced via a nucleophilic substitution reaction, where the Boc-protected amine reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the thiazole derivative with a suitable propanoic acid derivative under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(4-Chloro-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a chlorine atom instead of bromine.
(S)-3-(4-Methyl-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a methyl group instead of bromine.
(S)-3-(4-Fluoro-2-thiazolyl)-2-(Boc-amino)propanoic Acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S)-3-(4-Bromo-2-thiazolyl)-2-(Boc-amino)propanoic Acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not
Propiedades
Fórmula molecular |
C11H15BrN2O4S |
|---|---|
Peso molecular |
351.22 g/mol |
Nombre IUPAC |
3-(4-bromo-1,3-thiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H15BrN2O4S/c1-11(2,3)18-10(17)13-6(9(15)16)4-8-14-7(12)5-19-8/h5-6H,4H2,1-3H3,(H,13,17)(H,15,16) |
Clave InChI |
LUCLYJDULYUBBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=NC(=CS1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


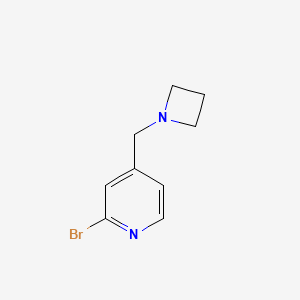

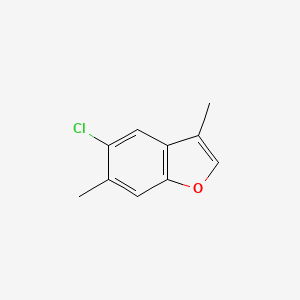

![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)
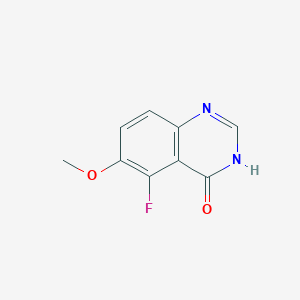
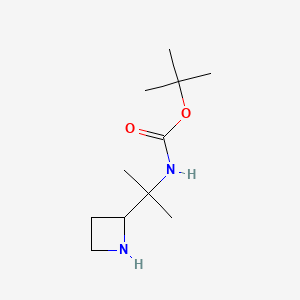
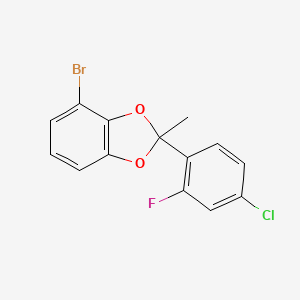
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)

![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)

